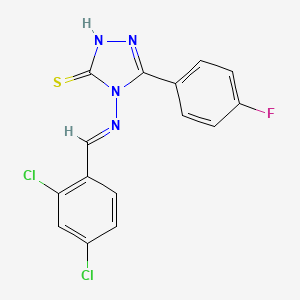![molecular formula C33H29N3O7 B12030983 [3-benzoyloxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate CAS No. 769154-08-7](/img/structure/B12030983.png)
[3-benzoyloxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-benzoyloxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound that features multiple functional groups, including ester, amide, and hydrazone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-benzoyloxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate can be approached through a multi-step process:
Formation of the hydrazone intermediate: The reaction between 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenol and benzoyl chloride in the presence of a base such as triethylamine can yield the hydrazone intermediate.
Esterification: The intermediate can then be esterified with benzoyl chloride under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the ester and amide groups can yield the corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Protein binding studies: Useful in studying protein-ligand interactions.
Medicine
Drug development: Potential use in the development of new therapeutic agents targeting specific diseases.
Diagnostic tools: Use in the design of diagnostic probes.
Industry
Material science:
Chemical sensors: Use in the design of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of [3-benzoyloxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-benzoyloxy-4-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate: Similar structure with a methoxy group instead of a propoxy group.
[3-benzoyloxy-4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of [3-benzoyloxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate lies in its specific functional groups and their arrangement, which can lead to unique interactions and properties not observed in similar compounds. The propoxy group, in particular, may confer distinct hydrophobic interactions and steric effects.
Properties
CAS No. |
769154-08-7 |
|---|---|
Molecular Formula |
C33H29N3O7 |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
[3-benzoyloxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C33H29N3O7/c1-2-19-41-27-16-13-23(14-17-27)31(38)34-22-30(37)36-35-21-26-15-18-28(42-32(39)24-9-5-3-6-10-24)20-29(26)43-33(40)25-11-7-4-8-12-25/h3-18,20-21H,2,19,22H2,1H3,(H,34,38)(H,36,37)/b35-21+ |
InChI Key |
MAGUJEHTLJDUNO-XICOUIIWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{(E)-[2-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12030905.png)
![(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030918.png)

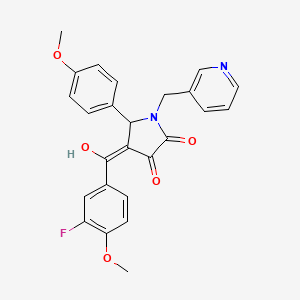
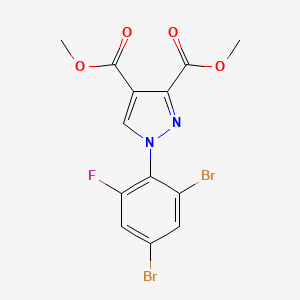
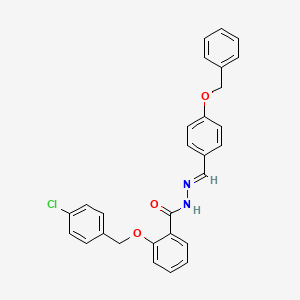
![N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12030953.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030955.png)
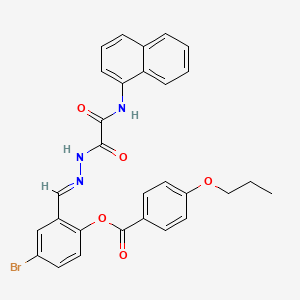
![1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12030966.png)
![[4-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12030968.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12030970.png)
![[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12030978.png)
